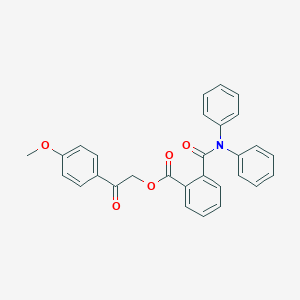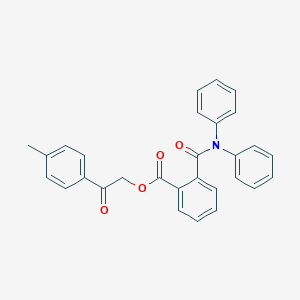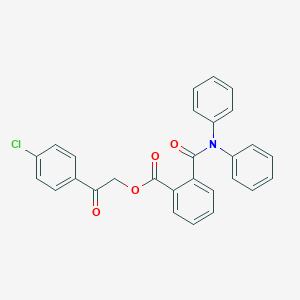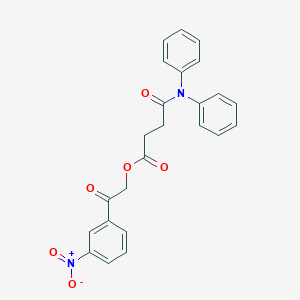![molecular formula C32H23NO5 B341195 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name)](/img/structure/B341195.png)
4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) is a complex organic compound with a unique structure. It is characterized by its pentacyclic core and various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) involves multiple steps, including the formation of the pentacyclic core and the subsequent attachment of the phenyl and methoxybenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a simpler form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
GaP (Gallium Phosphide): Used in semiconductors and optoelectronics.
InP (Indium Phosphide): Used in high-speed electronics and photonics.
H3PO4 (Phosphoric Acid): Commonly used in fertilizers and food additives .
Uniqueness
What sets 4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name) apart is its unique pentacyclic structure and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various advanced research applications.
Propiedades
Fórmula molecular |
C32H23NO5 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
[4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C32H23NO5/c1-37-21-8-6-7-18(17-21)32(36)38-20-15-13-19(14-16-20)33-30(34)28-26-22-9-2-3-10-23(22)27(29(28)31(33)35)25-12-5-4-11-24(25)26/h2-17,26-29H,1H3 |
Clave InChI |
PLIOMUXNHOOAMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B341112.png)
![2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B341113.png)
![2-[4-(2-naphthyloxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341114.png)
![2-[4-(2-naphthyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B341115.png)
![4-[4-(3-Methylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B341118.png)
![2-{[4-(3-Methylphenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B341119.png)
![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341128.png)
![2-{[4-(2-Naphthyloxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B341132.png)
![2-{[4-(2-Naphthyloxy)anilino]carbonyl}benzoic acid](/img/structure/B341133.png)





